Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate
Overview
Description
“Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate” is a heterocyclic compound with the molecular formula C12H8F3NO3 . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate” can be represented by the SMILES stringCc1cccc2c(O)cc(nc12)C(F)(F)F
. The InChI code for the compound is 1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)6-3-2-4-7(10(6)16-8)12(13,14)15/h2-5H,1H3,(H,16,17)
. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, it’s known that various derivatives of 4-hydroxy-8-trifluoromethyl-quinoline have been prepared via multi-step reactions .Scientific Research Applications
Synthesis and Design
- Regioselective Alkylation : Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a closely related compound, was studied for consecutive alkylation, highlighting the importance of regioselectivity in designing combinatorial libraries. This is crucial for reliable synthesis of related compounds like Methyl 4-hydroxy-2-(trifluoromethyl)quinoline-8-carboxylate (Kovalenko et al., 2020).
Antimicrobial Applications
- Antimicrobial Agents : Research on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which include structures similar to this compound, has shown potential as antimicrobial agents. This highlights the scope of this compound in developing new antimicrobial solutions (Holla et al., 2006).
Structural Studies and Design Principles
- Helical Oligoamide Foldamers : Studies on oligoamides of quinoline-derived compounds demonstrate their potential in forming helical structures. This is significant for understanding the structural aspects of this compound and its derivatives (Jiang et al., 2003).
Radioligands and Imaging Applications
- Radioligand Development : Quinoline-2-carboxamide derivatives, closely related to this compound, have been explored as potential radioligands for imaging peripheral benzodiazepine receptors, indicating potential applications in medical imaging (Matarrese et al., 2001).
Antituberculosis Activity
- Antituberculosis Agents : Synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives, related to this compound, reveals their application as anti-Mycobacterium tuberculosis agents. This underscores the potential use of similar compounds in tuberculosis treatment (Jaso et al., 2005).
Chemical Reactivity and Synthesis
- Synthesis of Fused Rings : Methods for synthesizing 4-hydroxy-1H-[1,2,4]triazino[4,5-a]quinoline-1,6(2H)-dione from compounds similar to this compound show the reactivity and potential for forming fused ring structures, useful in chemical synthesis (Edmont & Chenault, 2003).
Properties
IUPAC Name |
methyl 4-oxo-2-(trifluoromethyl)-1H-quinoline-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)7-4-2-3-6-8(17)5-9(12(13,14)15)16-10(6)7/h2-5H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMJJKJLGUEWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=CC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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